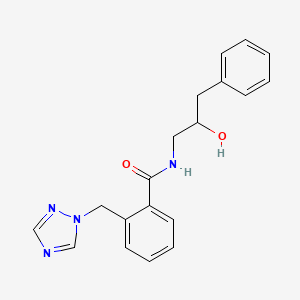
(6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone, also known as FITM, is a small molecule inhibitor that selectively targets the fat storage protein, Fat-Inducing Transmembrane protein (FIT2). FIT2 is a protein that plays a key role in the formation of lipid droplets, which are responsible for storing fat in cells. Inhibition of FIT2 has been shown to reduce lipid droplet formation and increase energy expenditure, making it a promising target for the development of anti-obesity drugs.
Wirkmechanismus
The mechanism of action of (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone involves selective inhibition of FIT2, which is a transmembrane protein located in the endoplasmic reticulum (ER) of cells. FIT2 plays a key role in the formation of lipid droplets by facilitating the transfer of fatty acids from the ER membrane to the growing droplet. Inhibition of FIT2 by this compound prevents the formation of lipid droplets, leading to increased lipid oxidation and energy expenditure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects related to its mechanism of action. Inhibition of FIT2 by this compound reduces the accumulation of triglycerides and cholesterol esters in cells, leading to decreased lipid droplet formation. This in turn leads to increased lipid oxidation and energy expenditure, which can result in weight loss and improved metabolic health. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models, suggesting a potential role in the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone as a research tool is its selectivity for FIT2, which allows for targeted inhibition of lipid droplet formation without affecting other cellular processes. However, one limitation of this compound is its relatively low potency compared to other lipid droplet inhibitors, which may require higher concentrations for effective inhibition. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone and its use as an anti-obesity drug. One area of interest is the development of more potent analogues of this compound that could be used at lower concentrations or with fewer side effects. Another area of research is the investigation of the long-term effects of this compound on metabolic health and potential adverse effects. Additionally, the role of FIT2 in other cellular processes beyond lipid droplet formation is not well understood, and further research may reveal new therapeutic targets for this compound and related compounds.
Synthesemethoden
The synthesis of (6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone has been described in detail in several scientific publications. The most commonly used method involves the condensation of 6-fluoroindole-2-carboxylic acid with thiolan-2-ylmethanamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(6-Fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone has been extensively studied in vitro and in vivo for its potential use as an anti-obesity drug. In vitro studies have shown that this compound inhibits lipid droplet formation in a dose-dependent manner in various cell types, including adipocytes and hepatocytes. In vivo studies using animal models have demonstrated that this compound reduces body weight gain and fat accumulation, improves glucose tolerance and insulin sensitivity, and increases energy expenditure.
Eigenschaften
IUPAC Name |
(6-fluoro-2,3-dihydroindol-1-yl)-(thiolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNOS/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h3-4,8,12H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTFFIDLSWVOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)N2CCC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)

![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)


![N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7586554.png)

![2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B7586569.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586583.png)
![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone](/img/structure/B7586589.png)

![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone](/img/structure/B7586601.png)
![2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one](/img/structure/B7586608.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea](/img/structure/B7586609.png)
